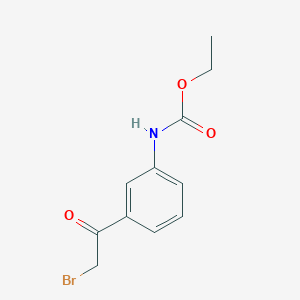

Ethyl (3-(2-bromoacetyl)phenyl)carbamate

Description

Ethyl (3-(2-bromoacetyl)phenyl)carbamate (CAS: 88541-97-3) is a brominated carbamate derivative with the molecular formula C₁₁H₁₂BrNO₃ and a molecular weight of 286.12 g/mol . It is characterized by a phenyl ring substituted with a 2-bromoacetyl group at the 3-position and an ethyl carbamate moiety. The compound is stored under inert atmosphere at 2–8°C due to its reactivity and sensitivity to hydrolysis. Its hazard profile includes H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage), necessitating careful handling .

Carbamates are widely studied for their biological activities, including enzyme inhibition and anticancer properties.

Properties

CAS No. |

88541-97-3 |

|---|---|

Molecular Formula |

C11H12BrNO3 |

Molecular Weight |

286.12 g/mol |

IUPAC Name |

ethyl N-[3-(2-bromoacetyl)phenyl]carbamate |

InChI |

InChI=1S/C11H12BrNO3/c1-2-16-11(15)13-9-5-3-4-8(6-9)10(14)7-12/h3-6H,2,7H2,1H3,(H,13,15) |

InChI Key |

IBRKKPBHCDEDDW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=CC=CC(=C1)C(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-(2-bromoacetyl)phenyl)carbamate typically involves the reaction of ethyl carbamate with 3-(2-bromo-acetyl)aniline. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The process may involve the use of a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[3-(2-bromo-acetyl)-phenyl]-carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated products.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and ethyl carbamate.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.

Major Products

Substitution: New derivatives with different functional groups replacing the bromo group.

Oxidation: Oxidized forms of the original compound.

Reduction: De-brominated products.

Hydrolysis: Corresponding amine and ethyl carbamate.

Scientific Research Applications

Ethyl N-[3-(2-bromo-acetyl)-phenyl]-carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (3-(2-bromoacetyl)phenyl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The bromo-acetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Analogues

Carcinogenicity and Toxicity

- Ethyl carbamate (urethane) is a known genotoxic carcinogen, primarily inducing liver and lung tumors in rodents. Its formation in fermented foods and beverages is a significant regulatory concern .

- Vinyl carbamate, a structural analogue, exhibits 10–100× greater carcinogenic potency than ethyl carbamate. It induces neurofibrosarcomas, thymomas, and Harderian gland tumors at lower doses, attributed to its metabolic conversion to reactive epoxides .

Pharmacological and Industrial Relevance

- Ethyl carbamate derivatives in Alzheimer’s therapy (e.g., rivastigmine hybrids) demonstrate multitarget activity, combining cholinesterase inhibition with anti-amyloid effects .

- 3-(2-Bromoacetyl)phenyl carbamate may serve as a precursor for photoaffinity labeling probes due to its electrophilic bromoacetyl group, similar to strategies used in retigabine derivatives .

- Coumarin-carbamate hybrids (e.g., 3-(2-bromoacetyl)-6,8-dihalo-chromen-2-one) highlight the role of halogenation in enhancing bioactivity and photostability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.